alpha-Carotene

Catalog No.
S624271
CAS No.
7488-99-5
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Carotene

CAS Number

7488-99-5

Product Name

alpha-Carotene

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3

InChI Key

ANVAOWXLWRTKGA-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C

Synonyms

(+)-α-Carotene; α-Carotene (natural); all-trans-α-Carotene; (6’R)-α-Carotene;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C

The exact mass of the compound alpha-Carotene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. It belongs to the ontological category of alpha-carotene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Carotene (CAS 7488-99-5) is a naturally occurring provitamin A carotenoid characterized by a 40-carbon polyene chain terminating in one beta-ionone ring and one epsilon-ionone ring [1]. It is a highly lipophilic, deep orange-red pigment predominantly sourced from carrots, pumpkins, and palm oil. In industrial and research settings, alpha-carotene is primarily procured as a high-purity analytical reference standard for chromatographic food analysis, or as a specialized bioactive ingredient for chemopreventive and nutritional formulations. Its unique asymmetric ring structure fundamentally alters its biological cleavage, chromatographic retention, and receptor-binding profile compared to its symmetrical isomer, beta-carotene [1].

Substituting alpha-carotene with the more ubiquitous and less expensive beta-carotene is a critical error in both analytical chemistry and nutritional formulation. In food and supplement analysis, failing to use an exact alpha-carotene standard prevents the baseline resolution required to accurately calculate Retinol Activity Equivalents (RAE), as the two isomers have vastly different provitamin A conversion rates [1]. Furthermore, in therapeutic research, beta-carotene cannot serve as a proxy for alpha-carotene because the latter exhibits distinct, often stronger, anti-proliferative and tumor-suppressive activities that do not correlate with basic provitamin A activity [2].

Baseline Resolution in Reverse-Phase HPLC for Nutritional Assays

In reverse-phase HPLC workflows (e.g., C18 columns), alpha-carotene elutes earlier than beta-carotene [1]. This is due to the epsilon-ionone ring, which slightly reduces its overall hydrophobicity compared to beta-carotene's dual beta-ionone rings. Procurement of a high-purity alpha-carotene standard is strictly required to achieve baseline separation and accurately calculate Retinol Activity Equivalents (RAE), as co-elution would artificially inflate the perceived provitamin A content of the sample [1].

Evidence DimensionChromatographic Retention Time (Hydrophobicity)
Target Compound DataEarlier elution (lower hydrophobicity due to epsilon-ionone ring)
Comparator Or Baselinebeta-Carotene (later elution, higher hydrophobicity)
Quantified DifferenceComplete baseline separation in isocratic C18 methods
ConditionsC18 reverse-phase HPLC, isocratic elution

Essential for analytical laboratories to accurately quantify total Vitamin A equivalents in complex matrices without overestimation.

Stoichiometric Provitamin A Conversion Efficiency

Alpha-carotene contains only one beta-ionone ring, meaning its central cleavage by the enzyme BCO1 (beta-carotene 15,15'-oxygenase) yields exactly one molecule of retinol [1]. In contrast, beta-carotene contains two beta-ionone rings and yields two retinol molecules. Consequently, alpha-carotene possesses exactly 50% of the theoretical provitamin A activity of beta-carotene, a critical factor when formulating precision dietary supplements [1].

Evidence DimensionRetinol Yield per Molecule
Target Compound Data1 molecule of retinol
Comparator Or Baselinebeta-Carotene (2 molecules of retinol)
Quantified Difference50% lower provitamin A activity
ConditionsEnzymatic central cleavage (BCO1) in vivo

Dictates precise dosing calculations for dietary supplements and functional foods targeting specific Vitamin A equivalents.

Potency in Suppressing Tumor Promotion

Despite its lower provitamin A activity, alpha-carotene demonstrates significantly higher potency in suppressing the promoting stage of carcinogenesis compared to beta-carotene [1]. In murine models, alpha-carotene more effectively suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin carcinogenesis and spontaneous liver carcinogenesis than equivalent doses of beta-carotene, indicating mechanisms independent of retinol conversion [1].

Evidence DimensionCarcinogenesis suppression potency
Target Compound DataHigher inhibition of TPA-induced tumor promotion
Comparator Or Baselinebeta-Carotene (lower inhibition at equivalent doses)
Quantified DifferenceStronger suppression of promotion stage
ConditionsMurine models (skin and liver carcinogenesis)

Justifies the selection of alpha-carotene over the more common beta-carotene in specialized oncological research and advanced chemopreventive formulations.

Chromatographic Reference Standards for Food & Beverage Analysis

Due to its distinct elution profile on C18 columns, high-purity alpha-carotene is indispensable as an analytical standard [1]. It is required to accurately separate and quantify carotenoid profiles in palm oil, carrots, and tomato-processed foods, ensuring compliance with nutritional labeling regulations regarding Retinol Activity Equivalents (RAE).

Precision Nutritional Supplements and Functional Foods

Because alpha-carotene yields exactly half the retinol of beta-carotene upon cleavage, it is specifically selected for formulations where moderate, controlled provitamin A delivery is desired alongside high systemic antioxidant circulation, mitigating the risks of excessive retinol accumulation [2].

Chemopreventive and Oncological Research Models

Given its superior potency in suppressing TPA-induced tumor promotion and spontaneous liver carcinogenesis compared to beta-carotene, alpha-carotene is the preferred carotenoid for in vivo and in vitro studies investigating non-retinoid pathways of cancer prevention and cell proliferation inhibition [3].

Physical Description

Solid

XLogP3

13.6

Exact Mass

536.438201786 g/mol

Monoisotopic Mass

536.438201786 g/mol

Boiling Point

644.94°C (rough estimate)

Heavy Atom Count

40

Melting Point

187.5 °C

UNII

45XWE1Z69V

Wikipedia

Alpha carotene (stereochemistry specified)

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023
1. Maurer MM, Mein JR, Chaudhuri SK, Constant HL. An improved UHPLC-UV method for separation and quantification of carotenoids in vegetable crops. Food Chem. 2014 Dec 15;165:475-82. doi: 10.1016/j.foodchem.2014.05.038. Epub 2014 May 17. PMID: 25038701.

2. Yang LE, Huang XQ, Hang Y, Deng YY, Lu QQ, Lu S. The P450-type carotene hydroxylase PuCHY1 from Porphyra suggests the evolution of carotenoid metabolism in red algae. J Integr Plant Biol. 2014 Sep;56(9):902-15. doi: 10.1111/jipb.12229. Epub 2014 Aug 11. PMID: 24942088.

3. Bijttebier S, D'Hondt E, Noten B, Hermans N, Apers S, Voorspoels S. Ultra high performance liquid chromatography versus high performance liquid chromatography: stationary phase selectivity for generic carotenoid screening. J Chromatogr A. 2014 Mar 7;1332:46-56. doi: 10.1016/j.chroma.2014.01.042. Epub 2014 Jan 24. PMID: 24534422.

4. Khachik F, Spangler CJ, Smith JC Jr, Canfield LM, Steck A, Pfander H. Identification, quantification, and relative concentrations of carotenoids and their metabolites in human milk and serum. Anal Chem. 1997 May 15;69(10):1873-81. doi: 10.1021/ac961085i. PMID: 9164160.

5. Yeum KJ, Booth SL, Sadowski JA, Liu C, Tang G, Krinsky NI, Russell RM. Human plasma carotenoid response to the ingestion of controlled diets high in fruits and vegetables. Am J Clin Nutr. 1996 Oct;64(4):594-602. doi: 10.1093/ajcn/64.4.594. PMID: 8839505.

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